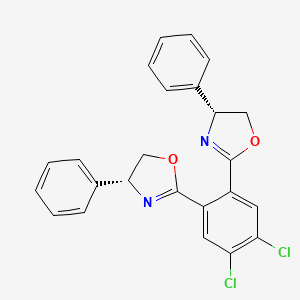

2-(Tosylmethyl)tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

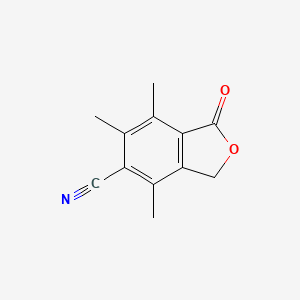

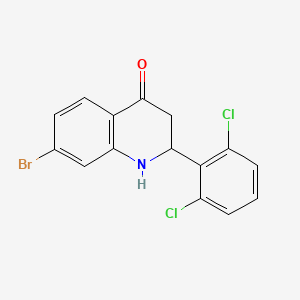

- Its structure consists of a tetrahydrofuran ring (a five-membered cyclic ether) with a methyl group attached at the 2-position.

- 2-MeTHF is commonly used as a solvent in various applications due to its favorable properties.

2-Methyltetrahydrofuran (2-MeTHF): is an organic compound with the molecular formula .

Preparation Methods

- Additionally, it can be obtained as a byproduct during the production of acetyl isobutanol .

Nickel-catalyzed hydrogenation: of furan at 150°C yields crude 2-MeTHF. Subsequent dehydration and distillation provide the purified product.

Chemical Reactions Analysis

Reactivity: 2-MeTHF is involved in various reactions, including , polymerization processes, and synthesis of 1,3-pentadiene (a key raw material for synthetic rubber).

Common Reagents: Grignard reagents, strong bases, and acid catalysts.

Major Products: These reactions lead to products such as alcohols, ethers, and polymers.

Scientific Research Applications

Solvent: Used in the preparation of resins, natural rubber, and cellulose acetate–vinyl acetate copolymers.

Extraction: Efficiently extracts fatty acids.

Polymerization Initiator: Facilitates ethylene and butadiene polymerization.

Uranium Industry: Important in uranium refining.

Pharmaceuticals: Used in the synthesis of drugs like phosphoramidone for hemorrhoid treatment .

Mechanism of Action

- The exact mechanism of 2-MeTHF’s effects depends on its specific application. For example, as a solvent, it enhances solubility and facilitates reactions.

- In drug synthesis, it serves as a building block for specific pharmacological compounds.

Comparison with Similar Compounds

- While both compounds share a similar structure, 2-MeTHF’s unique properties make it valuable in various applications.

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): is a related compound with four methyl groups replacing hydrogen atoms on the tetrahydrofuran ring .

Remember that safety precautions are essential when handling 2-MeTHF due to its flammability and potential health risks

Properties

CAS No. |

129532-93-0 |

|---|---|

Molecular Formula |

C12H16O3S |

Molecular Weight |

240.32 g/mol |

IUPAC Name |

2-[(4-methylphenyl)sulfonylmethyl]oxolane |

InChI |

InChI=1S/C12H16O3S/c1-10-4-6-12(7-5-10)16(13,14)9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3 |

InChI Key |

QBZQOPXOWVYSBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2CCCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)